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molecular formula C15H18N2O2 B8703180 2,4-Imidazolidinedione, 3-cyclohexyl-1-phenyl- CAS No. 65513-54-4

2,4-Imidazolidinedione, 3-cyclohexyl-1-phenyl-

Cat. No. B8703180
M. Wt: 258.32 g/mol
InChI Key: AXZNSJMGOOFAGS-UHFFFAOYSA-N
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Patent
US04464387

Procedure details

A mixture of N-phenyl glycine (0.1 mole), cyclohexyl isocyanate (0.12 mole) and toluene (30 ml) was refluxed for about 6 hours and then cooled. The crude product was recrystallized from ethanol to produce a 60% yield of the above-identified product having a melting point of approximately 196° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][CH2:8][C:9]([OH:11])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:12]1([N:18]=[C:19]=[O:20])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>C1(C)C=CC=CC=1>[C:1]1([N:7]2[CH2:8][C:9](=[O:11])[N:18]([CH:12]3[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]3)[C:19]2=[O:20])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1(=CC=CC=C1)NCC(=O)O
Name
Quantity
0.12 mol
Type
reactant
Smiles
C1(CCCCC1)N=C=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for about 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(=O)N(C(=O)C1)C1CCCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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